molecular formula C30H29N3O6 B444120 3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B444120
M. Wt: 527.6g/mol
InChI Key: JTISBAXSJKDXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings, methoxy groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, including the formation of the diazepine ring and the introduction of the substituents. Common synthetic routes may involve:

    Formation of the Diazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions.

    Propanoylation: The propanoyl group can be introduced using acylation reactions with propanoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of pathways involved in inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-10-acetyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-10-butanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

The uniqueness of 3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its specific combination of substituents and the resulting chemical and biological properties

Properties

Molecular Formula

C30H29N3O6

Molecular Weight

527.6g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H29N3O6/c1-4-28(35)32-24-11-6-5-10-22(24)31-23-15-20(18-12-13-26(38-2)27(17-18)39-3)16-25(34)29(23)30(32)19-8-7-9-21(14-19)33(36)37/h5-14,17,20,30-31H,4,15-16H2,1-3H3

InChI Key

JTISBAXSJKDXLT-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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